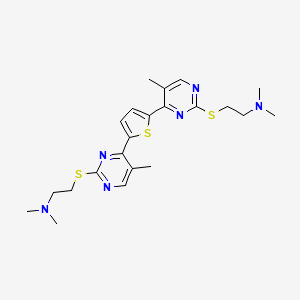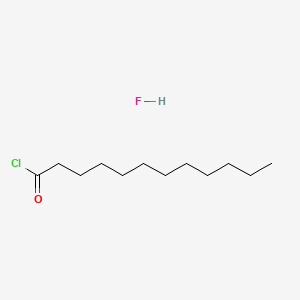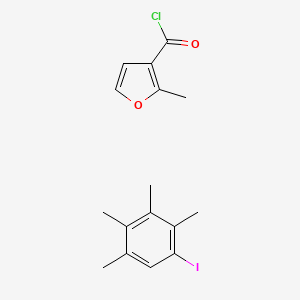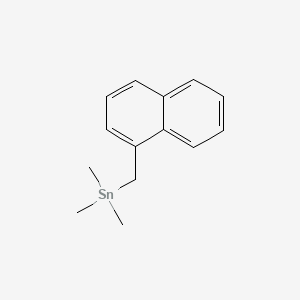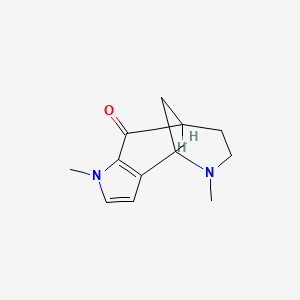
Isoraunescine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoraunescine is an alkaloid compound derived from the plant Rauwolfia canescens. It is closely related to another alkaloid, raunescine, and both have been studied for their pharmacological properties. This compound has been of interest due to its potential effects on the central nervous system, particularly its interactions with neurotransmitters such as serotonin and noradrenaline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoraunescine typically involves the extraction of alkaloids from Rauwolfia canescens. The process includes several steps of purification and isolation to obtain the pure compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for alkaloid extraction involve solvent extraction, chromatography, and crystallization techniques .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale production would require optimization of these processes to ensure high yield and purity. This might involve the use of advanced chromatographic techniques and automated extraction systems to handle large volumes of plant material.
Chemical Reactions Analysis
Types of Reactions
Isoraunescine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in halogenated derivatives of this compound .
Scientific Research Applications
Chemistry: As a model compound for studying alkaloid chemistry and developing new synthetic methods.
Biology: Investigating its effects on neurotransmitter systems and potential use as a research tool for studying brain function.
Medicine: Exploring its potential therapeutic effects, particularly in the treatment of neurological disorders such as depression and anxiety.
Mechanism of Action
Isoraunescine exerts its effects primarily through interactions with neurotransmitter systems in the brain. It has been shown to affect the levels of serotonin and noradrenaline, which are important for mood regulation and cognitive function. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may act as a modulator of neurotransmitter receptors and transporters .
Comparison with Similar Compounds
Isoraunescine is similar to other alkaloids derived from Rauwolfia species, such as:
Raunescine: Another alkaloid with similar pharmacological properties.
Reserpine: Known for its antihypertensive and antipsychotic effects.
Ajmaline: Used as an antiarrhythmic agent.
Compared to these compounds, this compound is unique in its specific interactions with serotonin and noradrenaline systems, making it a valuable compound for research into mood disorders and cognitive function .
Properties
CAS No. |
483-07-8 |
|---|---|
Molecular Formula |
C31H36N2O8 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-18-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C31H36N2O8/c1-37-24-12-16(13-25(38-2)29(24)39-3)30(35)41-28-23(34)11-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28)31(36)40-4/h5-8,12-13,17,20,22-23,26,28,32,34H,9-11,14-15H2,1-4H3/t17-,20+,22-,23-,26+,28+/m1/s1 |
InChI Key |
ULKKVMYTACUXQA-UTYXIPFNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O[C@H]2[C@@H](C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]2C(=O)OC)NC6=CC=CC=C56)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(CC3CN4CCC5=C(C4CC3C2C(=O)OC)NC6=CC=CC=C56)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


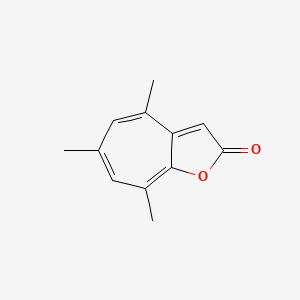
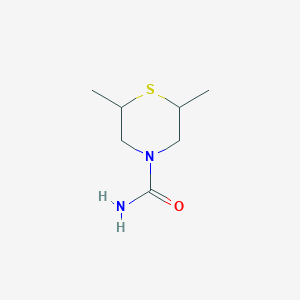


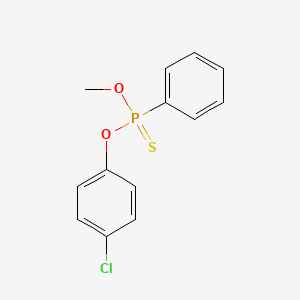
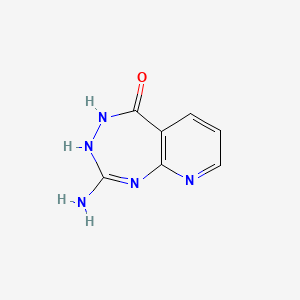
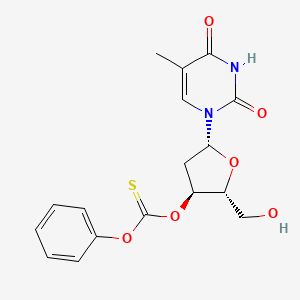
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
